

Application Notes and Protocols for the Analytical Method Validation of Enalapril Impurities

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Compound of Interest

Compound Name: *Enalapril Diketopiperazine*

Cat. No.: *B127858*

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Introduction

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely used medication for the management of hypertension and heart failure.^{[1][2]} The presence of impurities in the drug substance or product can affect its efficacy and safety. Therefore, a robust and validated analytical method is crucial for the identification and quantification of these impurities to ensure the quality and stability of enalapril formulations. This document provides a detailed application note and protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of enalapril and its impurities, developed as a user-friendly alternative to the European Pharmacopoeia (EP) method.^{[3][4][5]} ^[6] The validation of this method is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.^{[7][8]}

Analytical Method

A user-friendly, stability-indicating RP-HPLC method has been developed to overcome the challenges associated with the official EP method, such as high column temperature (70°C) and inadequate separation of impurities.^{[3][4][5][6]} This improved method utilizes a lower column temperature and an acidic mobile phase to achieve better separation and peak shapes.^{[3][4]}

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of enalapril and its impurities.

| Parameter | Condition |
|----------------------|---|
| Column | ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or Grace Platinum C8 EPS (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 20 mmol phosphate buffer (pH 3.0) in a ratio of 25:75 (v/v) [3] [4] [9] [10] |
| Flow Rate | 1.0 mL/min to 2.0 mL/min [10] [11] |
| Column Temperature | 55°C [3] [4] [5] [6] |
| Detection Wavelength | 215 nm [9] [10] |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes [3] [4] |

Experimental Protocols

Preparation of Solutions

- Buffer Preparation (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in water to make a 20 mmol solution. Adjust the pH to 3.0 with phosphoric acid.
- Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer (pH 3.0) in the ratio of 25:75 (v/v). Filter through a 0.45 µm membrane filter and degas.
- Standard Stock Solution: Accurately weigh and dissolve enalapril maleate and its known impurities in the mobile phase to obtain a desired concentration.
- Sample Solution: For tablet analysis, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to a single dose of enalapril maleate into a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm filter before injection.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[\[7\]](#)[\[8\]](#)[\[12\]](#)

Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Enalapril maleate was subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[\[2\]](#)[\[11\]](#)[\[13\]](#) The drug showed significant degradation under acidic and basic conditions and was also susceptible to oxidative degradation.[\[2\]](#)[\[11\]](#) The method was able to separate the degradation products from the main peak, confirming its specificity.[\[11\]](#)

Protocol for Forced Degradation Studies:

- Acid Hydrolysis: Treat the drug solution with 0.1N HCl at 80°C.[\[11\]](#)[\[13\]](#)
- Base Hydrolysis: Treat the drug solution with 0.1N NaOH at 80°C.[\[11\]](#)[\[13\]](#)
- Oxidative Degradation: Treat the drug solution with a suitable oxidizing agent (e.g., hydrogen peroxide or magnesium monoperoxyphthalate) at room temperature.[\[11\]](#)[\[13\]](#)[\[14\]](#)
- Thermal Degradation: Expose the solid drug to a temperature of 50°C for 60 days.[\[11\]](#)[\[13\]](#)
- Photolytic Degradation: Expose the drug solution to UV light at 40°C.[\[11\]](#)[\[13\]](#)

Quantitative Validation Data

The following tables summarize the quantitative data obtained during the method validation.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

| Analyte | Linearity Range | Correlation Coefficient (r^2) | LOD (%) | LOQ (%) |
|-------------------|---|-----------------------------------|--------------------------|--------------------------|
| Enalapril Maleate | 0.5 - 10 $\mu\text{g/mL}$ ^[14] | > 0.999 ^{[9][14]} | 0.021 ^{[9][10]} | 0.062 ^{[9][10]} |

Table 2: Accuracy (Recovery)

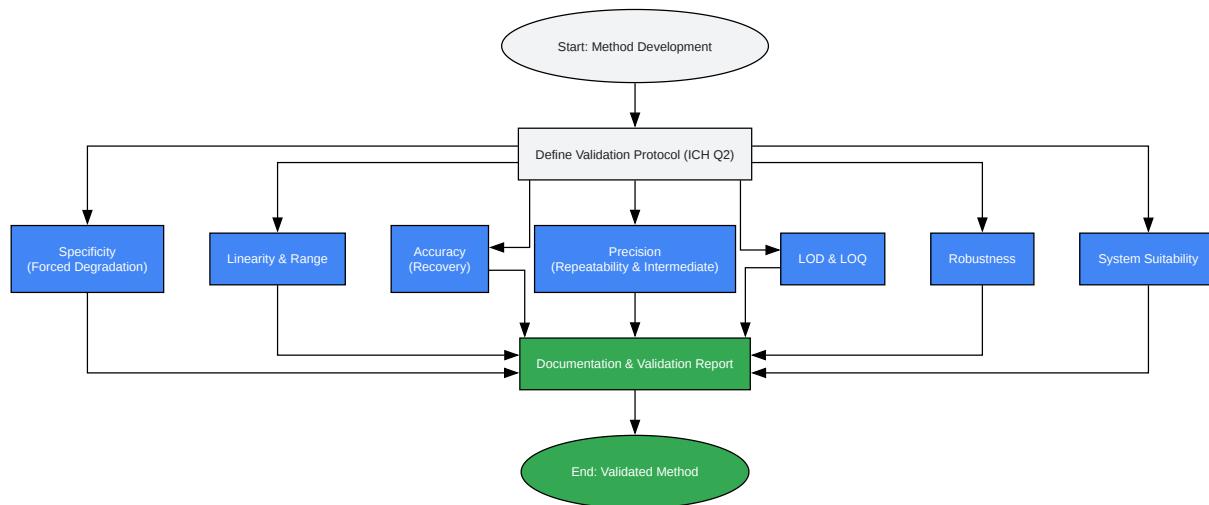
| Concentration Level | Amount Spiked | Amount Recovered | % Recovery |
|---------------------|---------------------|------------------|-------------|
| 80% | (Specify amount) | (Specify amount) | (Specify %) |
| 100% | (Specify amount) | (Specify amount) | (Specify %) |
| 120% | (Specify amount) | (Specify amount) | (Specify %) |
| Average | (Specify average %) | | |

Table 3: Precision (Repeatability and Intermediate Precision)

| Parameter | Concentration | Relative Standard Deviation (RSD) (%) |
|------------------------|----------------------------|---------------------------------------|
| Repeatability | 100% of test concentration | < 2% |
| Intermediate Precision | 100% of test concentration | < 2% |

Visualizations

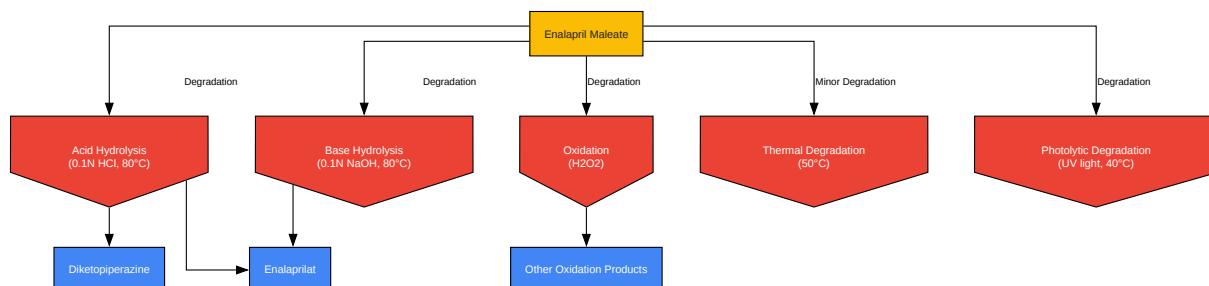
Analytical Method Validation Workflow



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Caption: Workflow for the validation of the analytical method for enalapril impurities.

Forced Degradation Pathway of Enalapril

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Caption: Forced degradation pathways of Enalapril Maleate under various stress conditions.

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